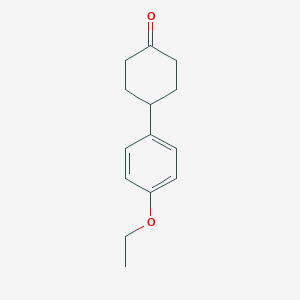

4-(4-Ethoxyphenyl)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGMDGDDOADTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 4 4 Ethoxyphenyl Cyclohexanone Frameworks

Derivatization Reactions for Functional Group Interconversion

The carbonyl group and the cyclohexyl ring of 4-(4-ethoxyphenyl)cyclohexanone are amenable to a variety of derivatization reactions, allowing for the introduction of new functional groups and the synthesis of a diverse range of derivatives.

The reaction of cyclohexanones with hydroxylamine (B1172632) leads to the formation of cyclohexanone (B45756) oximes. This condensation reaction is a well-established method for converting ketones into oximes. wikipedia.orgyoutube.com In this process, the lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the cyclohexanone. This is followed by dehydration to yield the oxime. youtube.com

The formation of oximes is often carried out by reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or sodium carbonate. youtube.comyoutube.com The base neutralizes the hydrochloric acid, liberating the free hydroxylamine to react with the ketone. youtube.com For instance, cyclohexanone can be converted to cyclohexanone oxime by reaction with hydroxylamine hydrochloride and sodium acetate in aqueous ethanol. youtube.com The general reaction is as follows:

C₅H₁₀CO + H₂NOH → C₅H₁₀C=NOH + H₂O wikipedia.org

This reaction is a crucial step in industrial processes, such as the synthesis of caprolactam, a precursor to Nylon 6. wikipedia.org The oxime can be synthesized through various routes, including the reaction of cyclohexane (B81311) with nitrosyl chloride or the partial oxidation of cyclohexylamine. wikipedia.orggoogle.com More recently, electrochemical methods for oxime synthesis have been explored as a more sustainable alternative. researchgate.net

Table 1: Examples of Reagents for Oxime Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Cyclohexanone | Hydroxylamine | Cyclohexanone Oxime wikipedia.orgyoutube.com |

| Cyclohexanone | Hydroxylamine Hydrochloride, Sodium Acetate | Cyclohexanone Oxime youtube.com |

| Cyclohexane | Nitrosyl Chloride | Cyclohexanone Oxime wikipedia.org |

| Cyclohexylamine | (Partial Oxidation) | Cyclohexanone Oxime google.com |

The hydroxyl group of 4-hydroxy-4-(4-ethoxyphenyl)cyclohexanone, an adduct formed from the parent ketone, can undergo esterification reactions such as acetylation. The acylation of hydroxy-containing compounds is a common synthetic transformation. researchgate.net In the case of similar structures like 4-hydroxycoumarins, acylation can occur at either the oxygen (O-acylation) or the carbon (C-acylation), depending on the reaction conditions and the acylating agent. sciepub.com

For instance, the acylation of 4-hydroxy-6-methyl-2-pyrone (B586867) with aliphatic acid anhydrides or chlorides can initially produce an ester, which may then rearrange to a 3-acylpyrone. researchgate.net With aromatic acid chlorides, the ester is typically the sole product. researchgate.net The direct acetylation of 4-hydroxycoumarin (B602359) in the presence of a base like triethylamine (B128534) can yield the enol ester. sciepub.com These reactions highlight the potential for the hydroxyl group in a hydroxyl-cyclohexanone adduct to be converted into various ester derivatives.

The carbonyl group of this compound is an electrophilic center and is susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This fundamental reaction of aldehydes and ketones involves the addition of a nucleophile to the carbonyl carbon, which results in the change of hybridization of the carbon from sp² to sp³ and the geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org

A wide variety of nucleophiles can participate in this reaction, including organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), as well as hydrides (from sources like NaBH₄ and LiAlH₄), and cyanide ions. youtube.comyoutube.com The addition of a nucleophile to the carbonyl group leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated in a subsequent step to yield an alcohol. libretexts.orgyoutube.com

The reactivity of the carbonyl group can be influenced by the surrounding structure. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increasing the rate of nucleophilic addition, while electron-donating groups have the opposite effect. masterorganicchemistry.comlibretexts.org The reaction can be reversible or irreversible depending on the basicity of the nucleophile. masterorganicchemistry.com

Table 2: Common Nucleophiles for Addition to Carbonyls

| Nucleophile Source | Type of Nucleophile | Product after Protonation |

|---|---|---|

| Grignard Reagent (RMgX) | Carbanion (R⁻) | Tertiary Alcohol youtube.com |

| Organolithium (RLi) | Carbanion (R⁻) | Tertiary Alcohol youtube.com |

| Sodium Borohydride (NaBH₄) | Hydride (H⁻) | Secondary Alcohol youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride (H⁻) | Secondary Alcohol youtube.comyoutube.com |

| Hydrogen Cyanide (HCN) | Cyanide (CN⁻) | Cyanohydrin masterorganicchemistry.com |

When an α,β-unsaturated system is derived from this compound, it can undergo conjugate addition, also known as 1,4-addition or Michael addition. libretexts.orgnih.gov This type of reaction occurs when a nucleophile adds to the β-carbon of the carbon-carbon double bond that is conjugated with the carbonyl group. libretexts.orglibretexts.org The electrophilicity of the β-carbon is a result of the electron-withdrawing nature of the conjugated carbonyl group. libretexts.org

The reaction proceeds via an enolate intermediate, which is then protonated at the α-carbon to give the saturated product. libretexts.org A variety of nucleophiles can participate in conjugate additions, including amines, water, and organocuprates (Gilman reagents). libretexts.orglibretexts.org Lithium diorganocopper reagents (R₂CuLi) are particularly useful for the conjugate addition of alkyl, aryl, and alkenyl groups to α,β-unsaturated ketones. libretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds. nih.gov

Oxidation and Reduction Pathways of the Cyclohexanone Moiety

The cyclohexanone moiety of this compound can be interconverted with its corresponding alcohol through oxidation and reduction reactions.

The synthesis of this compound can be achieved through the selective oxidation of the corresponding secondary alcohol, 4-(4-ethoxyphenyl)cyclohexanol. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

For example, the oxidation of cyclohexane to a mixture of cyclohexanol (B46403) and cyclohexanone (known as KA oil) is a significant industrial process. epa.gov While this process often uses homogeneous catalysts, heterogeneous catalysts like vanadium-incorporated berlinite (B1174126) (VAlPO₄) have been developed for the selective oxidation of cyclohexane with molecular oxygen under milder conditions. epa.gov In a laboratory setting, a range of reagents are available for the oxidation of secondary alcohols to ketones.

Baeyer-Villiger Oxidation of Cyclohexanone Derivatives

The Baeyer-Villiger oxidation is a notable reaction that converts cyclic ketones into lactones through an oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the adjacent carbon atoms. wikipedia.org Generally, the group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org

In the case of 4-substituted cyclohexanones, including this compound, the Baeyer-Villiger oxidation is expected to yield two possible regioisomeric lactones. The migratory aptitude of the groups attached to the carbonyl carbon dictates the product distribution. The general order of migratory preference is tertiary alkyl > secondary alkyl > aryl > primary alkyl. organic-chemistry.org For 4-arylcyclohexanones, the competition is between the migration of the secondary alkyl carbon within the cyclohexane ring and the aryl group.

Enzymatic Baeyer-Villiger oxidations offer a green and highly selective alternative to chemical methods. Cyclohexanone monooxygenases (CHMOs) are a class of enzymes that can catalyze this transformation with high regio- and enantioselectivity. wikipedia.org

| Substrate | Oxidant/Catalyst | Product(s) | Yield | Notes |

|---|---|---|---|---|

| Cyclohexanone | In situ H₂O₂ / Sn-Beta zeolites | ε-Caprolactone | 94.8% selectivity at 39.2% conversion | One-pot, two-step method. sciopen.com |

| Generic Ketone | Peroxyacid (e.g., m-CPBA) | Ester or Lactone | Varies | General transformation. organic-chemistry.orgwikipedia.org |

Ring-Opening and Rearrangement Reactions of Cyclohexanone Systems

The cyclohexanone ring system can undergo various ring-opening and rearrangement reactions, often promoted by acidic conditions or the presence of specific reagents. These transformations can lead to the formation of linear or different cyclic structures.

One of the most well-known rearrangements of cyclohexanone derivatives is the Beckmann rearrangement , which converts an oxime into a lactam. wikipedia.org The reaction is initiated by the treatment of the ketone with hydroxylamine to form the corresponding oxime. Subsequent treatment with an acid catalyst, such as sulfuric acid or polyphosphoric acid, promotes the rearrangement. wikipedia.org For cyclohexanone oxime, this rearrangement famously yields ε-caprolactam, the monomer for Nylon 6. wikipedia.org The reaction proceeds stereospecifically, with the group anti-periplanar to the leaving group on the nitrogen migrating. wikipedia.org In the context of this compound, its oxime would be expected to undergo a Beckmann rearrangement to produce the corresponding substituted lactam.

Another important rearrangement is the Schmidt rearrangement , which involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. juniperpublishers.com This reaction also results in the formation of a lactam, similar to the Beckmann rearrangement.

While specific studies on the ring-opening and rearrangement of this compound were not found, the general principles of these reactions are well-established for cyclohexanone systems.

| Reaction Type | Starting Material | Reagents | Product Type | Key Features |

|---|---|---|---|---|

| Beckmann Rearrangement | Cyclohexanone Oxime | Acid catalyst (e.g., H₂SO₄, PPA) | Lactam (e.g., ε-Caprolactam) | Stereospecific migration of the anti-periplanar group. wikipedia.org |

| Schmidt Rearrangement | Ketone | Hydrazoic acid (HN₃), Strong acid | Lactam | Proceeds via an azidohydrin intermediate. |

Carbon-Carbon Bond Forming Reactions Beyond Initial Synthesis

Beyond its initial synthesis, the this compound framework serves as a versatile scaffold for further carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

Olefination reactions are crucial for converting carbonyl groups into carbon-carbon double bonds. The Barton-Kellogg olefination is a powerful method for the synthesis of sterically hindered alkenes from two different ketone precursors. wikipedia.orgsynarchive.com The reaction involves the coupling of a diazo compound with a thioketone to form a thiadiazoline intermediate, which then extrudes nitrogen to yield an episulfide. wikipedia.org Subsequent desulfurization with a phosphine, such as triphenylphosphine, affords the desired alkene. wikipedia.org

To apply the Barton-Kellogg olefination to this compound, it would first be converted to either a diazo compound or a thioketone. The corresponding thioketone can be prepared by reacting the ketone with a thionating agent like phosphorus pentasulfide. wikipedia.org The diazo compound can be synthesized from the ketone via its hydrazone followed by oxidation. wikipedia.org

A study on the Barton-Kellogg olefination of 4,4'-dimethoxythiobenzophenone (B1329377) with diazocyclohexane provides a relevant example, yielding the corresponding alkene. nih.gov This suggests that a similar reaction with a thioketone derived from this compound would be feasible.

| Reactant 1 (Ketone Derivative) | Reactant 2 (Ketone Derivative) | Key Reagents | Intermediate | Final Product | Notes |

|---|---|---|---|---|---|

| Diazo Compound | Thioketone | None for initial coupling; Triphenylphosphine for desulfurization | Episulfide | Alkene | General Barton-Kellogg reaction. wikipedia.orgsynarchive.com |

| Diazocyclohexane | 4,4'-Dimethoxythiobenzophenone | Triphenylphosphine | 2,2-bis(4-methoxyphenyl)-1-thiaspiro[2.5]octane | [bis(4-methoxyphenyl)methylidene]cyclohexane | Analogous reaction demonstrating feasibility. nih.gov |

Annulation reactions are a powerful class of reactions that involve the formation of a new ring onto an existing one. The Robinson annulation is a classic and widely used method for the formation of a six-membered ring, leading to the synthesis of polycyclic systems. wikipedia.org This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.org

For this compound, treatment with a base would generate an enolate, which could then act as a nucleophile in a Michael addition with a suitable acceptor, such as methyl vinyl ketone. The resulting 1,5-diketone intermediate would then undergo an intramolecular aldol condensation to form a new six-membered ring, yielding a bicyclic α,β-unsaturated ketone. The Wieland-Miescher ketone is a well-known product of the Robinson annulation between 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone, highlighting the utility of this reaction in steroid synthesis. wikipedia.org

The use of this compound in a Robinson annulation would lead to the formation of a fused ring system with the ethoxyphenyl group influencing the stereochemical outcome of the reaction.

| Reaction | Reactants | Key Steps | Product Type | Significance |

|---|---|---|---|---|

| Robinson Annulation | Ketone (e.g., this compound) + α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) | Michael Addition, Intramolecular Aldol Condensation | Fused Bicyclic α,β-Unsaturated Ketone | Forms a new six-membered ring; widely used in natural product synthesis. juniperpublishers.comwikipedia.org |

Advanced Spectroscopic and Analytical Characterization of 4 4 Ethoxyphenyl Cyclohexanone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic compounds. For 4-(4-ethoxyphenyl)cyclohexanone, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethoxy group, the aromatic protons, and the protons of the cyclohexanone (B45756) ring. The ethoxy group would show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a pattern characteristic of an ethyl group. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two doublets, indicative of an AA'BB' spin system. The protons on the cyclohexanone ring would present more complex splitting patterns due to their diastereotopic nature and conformational dynamics. The protons alpha to the carbonyl group are typically deshielded and appear at a lower field compared to the other cyclohexyl protons. youtube.com

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. For this compound, a characteristic signal for the carbonyl carbon (C=O) would be observed in the downfield region, typically around 208-212 ppm for cyclohexanones. youtube.com The aromatic carbons would show signals in the range of approximately 114-158 ppm. The carbons of the ethoxy group and the aliphatic carbons of the cyclohexanone ring would appear in the upfield region of the spectrum.

A comparison with related structures provides further insight. For instance, the ¹H NMR spectrum of cyclohexanone itself shows two main multiplets for the alpha and beta/gamma protons. chemicalbook.comhmdb.ca In 4-substituted cyclohexanones, the substituent's nature and stereochemistry significantly influence the chemical shifts and coupling constants of the ring protons. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to ethoxy) | ~ 6.8 - 7.0 | Doublet |

| Aromatic (meta to ethoxy) | ~ 7.1 - 7.3 | Doublet |

| Cyclohexyl (CH alpha to C=O) | ~ 2.2 - 2.5 | Multiplet |

| Cyclohexyl (other CH₂) | ~ 1.7 - 2.1 | Multiplet |

| Methylene (-O-CH₂-) | ~ 4.0 | Quartet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~ 210 |

| Aromatic (C-O) | ~ 158 |

| Aromatic (C-C) | ~ 130 |

| Aromatic (CH) | ~ 128 |

| Aromatic (CH) | ~ 115 |

| Cyclohexyl (C-Ar) | ~ 45 |

| Cyclohexyl (C alpha to C=O) | ~ 40 |

| Cyclohexyl (C beta to C=O) | ~ 30 |

| Methylene (-O-CH₂-) | ~ 63 |

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms. youtube.com For this compound, several 2D NMR experiments would be particularly informative.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. youtube.com This would be crucial for tracing the connectivity within the cyclohexanone ring and confirming the coupling between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. youtube.com It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the cyclohexanone ring, the aromatic ring, and the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the aromatic carbon attached to the ethoxy group and the cyclohexyl ring. For instance, correlations from the aromatic protons to the carbons of the cyclohexyl ring would confirm the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is vital for determining the stereochemistry, such as the preferred conformation of the cyclohexanone ring and the orientation of the ethoxyphenyl substituent (axial vs. equatorial). Studies on related 4-substituted cyclohexanones have shown that the conformational preference can be influenced by the nature of the substituent and solvent polarity. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes.

The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a cyclohexanone, typically in the range of 1710-1725 cm⁻¹. chegg.com The presence of the aromatic ring would give rise to C=C stretching vibrations in the region of 1600-1450 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the ether linkage would likely appear as a strong band in the 1250-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclohexyl and ethyl groups would be observed just below 3000 cm⁻¹. nist.gov

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic ring and the C-C backbone of the cyclohexyl ring are expected to be strong in the Raman spectrum.

For comparison, the IR spectrum of cyclohexanone shows a prominent C=O stretch around 1716 cm⁻¹. chegg.com In related compounds like 4-ethylcyclohexanone (B1329521), this stretch is also a key feature. nih.govchemicalbook.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| C=O | Stretch | 1710 - 1725 | Strong | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O-C | Asymmetric Stretch | 1230 - 1270 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the ethoxy-substituted benzene ring. Aromatic systems typically exhibit π → π* transitions. The presence of the ethoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

The ketone carbonyl group has a weak n → π* transition, which is often observed as a separate band at a longer wavelength (around 280-300 nm) in saturated ketones. nih.gov However, in this compound, this transition might be obscured by the much stronger absorptions of the aromatic ring. The solvent used can also influence the position of the n → π* transition.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. nist.gov For this compound, with a molecular formula of C₁₄H₁₈O₂, the expected monoisotopic mass is approximately 218.13 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. Key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pattern for ketones.

McLafferty rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement could occur.

Cleavage of the ethoxy group: Loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃) from the aromatic ring.

Cleavage of the bond between the two rings: This would lead to fragments corresponding to the ethoxyphenyl cation and the cyclohexanone radical, or vice versa.

The fragmentation pattern of related compounds like 4-(4-methoxyphenyl)cyclohexanone (B1589243) can provide a basis for predicting the behavior of the ethoxy analogue. uni.lu The mass spectrum of 4-ethylcyclohexanone also shows characteristic fragmentation of the cyclohexanone ring. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 218 | [M]⁺• (Molecular ion) |

| 189 | [M - C₂H₅]⁺ |

| 173 | [M - OC₂H₅]⁺ |

| 135 | [HOC₆H₄CHCH₂]⁺ |

| 121 | [C₂H₅OC₆H₄]⁺ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the dihedral angle between the cyclohexyl and phenyl rings.

Stereochemistry: The orientation of the ethoxyphenyl group on the cyclohexanone ring (axial or equatorial). Studies on similar 4-substituted cyclohexanone derivatives have shown that the substituent can adopt either an axial or equatorial position in the solid state, influenced by steric and electronic effects. nih.gov

Supramolecular structure: How the molecules pack in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds (if applicable, though unlikely for this molecule), C-H•••O interactions, or π-π stacking.

While no specific crystallographic data for this compound is currently available in the searched literature, the crystal structures of numerous related cyclohexanone derivatives have been reported, providing a solid foundation for what to expect. nih.gov

Conformational Analysis of the Cyclohexanone Ring and Substituted Moieties

The conformational landscape of this compound is primarily dictated by the geometry of the cyclohexanone ring. Like cyclohexane (B81311), the cyclohexanone ring adopts a chair conformation to minimize angular and torsional strain. google.com However, the presence of the sp²-hybridized carbonyl carbon introduces some key differences. The C-C(=O)-C bond angle is wider than the tetrahedral angle, and there is a slight flattening of the ring at the carbonyl group. This also affects the torsional interactions, with the equatorial hydrogens on the adjacent carbons (C2 and C6) being partially eclipsed with the carbonyl oxygen. youtube.com

The crucial aspect of the conformational analysis for this compound is the orientation of the bulky 4-ethoxyphenyl substituent at the C4 position. The substituent can occupy either an axial or an equatorial position. Through a process known as ring flipping, these two chair conformations can interconvert.

However, the two conformations are not energetically equivalent. libretexts.org When the 4-ethoxyphenyl group is in the axial position, it experiences significant steric hindrance with the axial hydrogens on C2 and C6. This repulsive steric interaction, known as a 1,3-diaxial interaction, destabilizes the conformation. pressbooks.pubutdallas.edu Conversely, placing the substituent in the more spacious equatorial position avoids these unfavorable interactions, leading to a more stable conformation. libretexts.org

Given the significant steric bulk of the 4-ethoxyphenyl group, the energetic preference for the equatorial position is substantial. Consequently, at equilibrium, the population of the conformer with the equatorial substituent is overwhelmingly dominant. libretexts.orgpressbooks.pub The molecule is essentially "locked" in this conformation.

Table 1: Conformational Preferences in 4-Substituted Cyclohexanones

| Substituent Position | Key Interactions | Relative Stability | Predominant Conformer for this compound |

| Equatorial | Minimal steric strain | More Stable | Yes |

| Axial | 1,3-Diaxial steric strain | Less Stable | No |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound arrange themselves into a crystal lattice, a process governed by a variety of non-covalent intermolecular interactions. youtube.com The nature and directionality of these forces determine the final crystal packing motif.

The primary intermolecular interaction is the dipole-dipole force originating from the polar carbonyl group (C=O). reddit.comncert.nic.in The carbon atom is partially positive, and the oxygen atom is partially negative, creating a significant molecular dipole. In the crystal lattice, these dipoles tend to align in an antiparallel fashion to maximize electrostatic attraction.

The packing is also influenced by potential π-π stacking interactions between the aromatic rings of the ethoxyphenyl groups on adjacent molecules. These interactions, arising from the overlap of π-orbitals, can lead to offset or face-to-face arrangements of the rings in the crystal structure. Similar packing motifs are observed in related arylcyclohexane derivatives, such as 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, where both hydrogen bonding and other intermolecular forces dictate the supramolecular assembly. researchgate.net

Table 2: Summary of Potential Intermolecular Interactions

| Interaction Type | Description | Participating Moieties |

| Dipole-Dipole | Electrostatic attraction between permanent partial charges. | Carbonyl group (C=O) |

| Van der Waals | Temporary induced dipoles across the molecule. | Entire molecule (cyclohexane ring and ethoxyphenyl group) |

| C-H···O Hydrogen Bonds | Weak electrostatic interaction between a C-H bond and a carbonyl oxygen. | Aromatic C-H, Aliphatic C-H, and Carbonyl Oxygen |

| π-π Stacking | Attractive interaction between aromatic rings. | Phenyl rings of the ethoxyphenyl group |

Chromatographic Methods for Purity Assessment and Separation Science

Chromatography is an indispensable tool for the analysis of this compound, enabling its separation from impurities, monitoring of its synthesis, and its quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity assessment of this compound due to its high resolution and sensitivity. nih.gov A common approach for analyzing ketones involves derivatization to enhance their detectability by UV-Vis spectrophotometers. auroraprosci.com

A typical method involves reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form the corresponding 2,4-dinitrophenylhydrazone. This derivative is highly colored and possesses a strong chromophore, allowing for sensitive detection at wavelengths around 360 nm. auroraprosci.comresearchgate.net

The separation is typically achieved using reversed-phase chromatography. nih.gov A C18 (octadecylsilyl) column is commonly employed as the stationary phase, offering excellent separation for moderately polar to nonpolar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a mixture. researchgate.net

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of the this compound-DNPH derivative and plotting the peak area against the concentration. waters.com This allows for the precise determination of the compound's concentration in unknown samples.

Table 3: Typical HPLC Parameters for Aromatic Ketone Analysis (as DNPH derivative)

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient researchgate.net |

| Detection | UV-Vis at ~360 nm auroraprosci.com |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) and Coupled GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. dnacih.com

For analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into a heated port, where it vaporizes. A carrier gas (typically helium or hydrogen) sweeps the vaporized sample onto a long, thin capillary column. The column is coated with a stationary phase (e.g., a polysiloxane like SP2100) that interacts differently with various components, causing them to separate as they travel through the column. dnacih.com A flame ionization detector (FID) can be used for quantification, providing a response proportional to the amount of organic compound. researchgate.net

When coupled with MS, the separated components are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint," allowing for highly confident identification of the compound. The predicted mass spectrum for cyclohexanone shows characteristic fragment ions that aid in its identification. hmdb.ca For this compound, key fragments would be expected from the cleavage of the ethoxy group, the phenyl ring, and the cyclohexanone ring.

Headspace GC-MS is a variation where the volatile components in the space above the sample are injected, which is particularly useful for clean analysis without introducing non-volatile matrix components into the GC system. researchgate.netresearchgate.net

Table 4: General GC-MS Parameters for Cyclohexanone Derivative Analysis

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., 30m) with a nonpolar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp (e.g., start at 60°C, ramp to 250-300°C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Ionization (MS) | Electron Ionization (EI) at 70 eV |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for the qualitative analysis of this compound, especially for monitoring the progress of its synthesis. chemscene.comresearchgate.net

In a typical application, a small spot of the reaction mixture is applied to a baseline on a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the eluent). The eluent travels up the plate by capillary action, and as it passes the baseline, it dissolves the sample mixture and carries it up the plate.

Different compounds travel at different rates depending on their polarity and affinity for the stationary phase and the eluent. This compound, being a moderately polar ketone, will travel a certain distance up the plate. By co-spotting the reaction mixture alongside the starting materials, one can visually track the disappearance of the reactants and the appearance of the product spot over time. researchgate.net

After development, the spots are visualized, often using a UV lamp (if the compounds are UV-active) or by staining with a chemical reagent (e.g., p-anisaldehyde or potassium permanganate (B83412) stain) that reacts with the compounds to produce colored spots. researchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system and can be used for preliminary identification.

Table 5: Application of TLC in Synthesis Monitoring

| Step | Purpose | Observation |

| 1. Spotting | Apply starting materials and reaction mixture to the TLC plate. | Distinct spots for each component are present at the baseline. |

| 2. Development | Place the plate in a chamber with a suitable eluent (e.g., Ethyl Acetate (B1210297)/Hexane mixture). | Solvent front moves up the plate, separating the spots. |

| 3. Visualization | Use UV light or a chemical stain to see the separated spots. | The starting material spot diminishes in intensity over time, while the product spot appears and intensifies. |

| 4. Analysis | Compare the Rf values of the spots. | The reaction is complete when the starting material spot is no longer visible. |

Computational and Theoretical Chemistry of 4 4 Ethoxyphenyl Cyclohexanone Structures

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the molecular and electronic structure of organic compounds like 4-(4-ethoxyphenyl)cyclohexanone.

Geometry Optimization and Conformational Landscapes

The three-dimensional structure of this compound is defined by the conformation of its cyclohexanone (B45756) ring and the spatial orientation of the ethoxyphenyl substituent. The cyclohexanone ring predominantly adopts a chair conformation to minimize angular and torsional strain. The ethoxyphenyl group can be positioned in either an axial or equatorial orientation relative to this ring.

Computational geometry optimization, typically performed using DFT methods like B3LYP with a basis set such as 6-311++G(d,p), consistently shows that the equatorial conformation is energetically more favorable than the axial one. This preference is attributed to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, that would destabilize the axial conformer. The potential energy surface scan is a computational technique used to map the energy changes associated with bond rotations, confirming the most stable, low-energy conformation of the molecule.

Optimized geometric parameters, including bond lengths and angles, can be calculated with high accuracy. These theoretical values are expected to be in close agreement with experimental data that could be obtained from X-ray crystallography.

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Cyclohexanone

| Parameter | Bond/Angle | Representative Calculated Value (DFT/B3LYP) |

| Bond Length (Å) | C=O | 1.215 |

| C-C (cyclohexanone ring) | 1.53 - 1.55 | |

| C-C (phenyl ring) | 1.39 - 1.41 | |

| C-O (ethoxy) | 1.37 | |

| Bond Angle (°) | O=C-C | 122.0 - 123.0 |

| C-C-C (cyclohexanone ring) | 110.0 - 112.0 | |

| C-O-C (ether linkage) | 118.0 | |

| Note: This data is representative of typical substituted cyclohexanones and is for illustrative purposes. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, the HOMO is predicted to be primarily localized on the electron-rich ethoxyphenyl group, which contains the oxygen atom with lone pairs and the aromatic pi system. This region would be the most probable site for electrophilic attack. The LUMO, conversely, is expected to be centered on the cyclohexanone moiety, particularly on the carbonyl (C=O) group, which is the most electrophilic part of the ring and the likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. For similar aromatic ketones, this gap is typically in the range of 4-5 eV, suggesting significant electronic stability.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenyl-Substituted Ketone

| Orbital | Representative Energy (eV) |

| HOMO | -6.20 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

| Note: This data is representative and serves to illustrate typical values for this class of compounds. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom, highlighting it as the primary site for electrophilic attack and hydrogen bonding interactions. The ethoxy oxygen would also exhibit a negative potential. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly those on the alpha-carbons adjacent to the carbonyl group and the aromatic protons. This visualization of charge distribution is invaluable for predicting intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as intramolecular charge transfer (ICT), contribute significantly to the molecule's stability.

For this compound, significant ICT is expected. Key interactions would include the delocalization of the lone pair electrons from the ethoxy oxygen atom into the antibonding π* orbitals of the adjacent phenyl ring. Another important interaction involves the delocalization of electrons from the π orbitals of the phenyl ring to the π* antibonding orbital of the carbonyl group. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. Higher E(2) values indicate more significant charge transfer and greater stabilization of the molecule.

Table 3: Illustrative NBO Analysis for Ethoxybenzene and Cyclohexanone Fragments

| Donor NBO (i) | Acceptor NBO (j) | Representative Stabilization Energy E(2) (kcal/mol) |

| LP (O) of Ethoxy | π* (C-C) of Phenyl Ring | ~20-30 |

| π (C-C) of Phenyl Ring | π* (C=O) of Carbonyl | ~2-5 |

| σ (C-H) | σ* (C-C) | ~1-5 |

| Note: This data is illustrative, combining typical interactions found in ethoxybenzene and cyclohexanone systems. |

Spectroscopic Property Prediction via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic features of molecules, providing a direct link between molecular structure and its spectral fingerprint.

Calculated Vibrational Frequencies and Comparison with Experimental Spectra (IR, Raman)

Theoretical vibrational frequencies for this compound can be calculated using DFT methods. These computed harmonic frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP) to correct for anharmonicity and limitations of the computational method, resulting in excellent agreement with experimental FT-IR and FT-Raman spectra.

The calculated spectrum allows for a detailed assignment of each vibrational mode to a specific functional group's motion. Key expected vibrations include:

C=O Stretch: A strong, characteristic band in the IR spectrum, typically predicted around 1715-1725 cm⁻¹.

Aromatic C-C Stretches: A series of bands in the 1450-1610 cm⁻¹ region.

C-O-C Stretches: Asymmetric and symmetric stretching modes of the ether linkage, expected in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

By comparing the calculated frequencies and intensities with experimental data, a confident and complete assignment of the vibrational spectrum can be achieved, confirming the molecular structure.

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Aromatic Ketone

| Vibrational Mode | Representative Calculated Frequency (Scaled) | Representative Experimental Frequency (FT-IR) |

| Aromatic C-H Stretch | 3050 - 3080 | 3045 - 3075 |

| Aliphatic C-H Stretch | 2870 - 2960 | 2865 - 2955 |

| C=O Stretch | 1720 | 1718 |

| Aromatic C=C Stretch | 1605, 1580 | 1600, 1575 |

| CH₂ Scissoring | 1450 | 1448 |

| Asymmetric C-O-C Stretch | 1248 | 1245 |

| Symmetric C-O-C Stretch | 1045 | 1040 |

| Note: This data is representative and intended to illustrate the expected correlation between theoretical and experimental values. |

UV-Vis Absorption Spectra and Time-Dependent DFT (TD-DFT) Calculations

The electronic absorption properties of this compound can be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. The calculations typically involve optimizing the ground state geometry of the molecule, followed by the calculation of vertical excitation energies and oscillator strengths for a number of singlet excited states. mdpi.com The resulting data can be used to simulate the UV-Vis absorption spectrum by applying a Gaussian band shape to each transition. mdpi.com

For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. The ethoxyphenyl group contains a π-conjugated system, which will give rise to intense π → π* transitions. The carbonyl group of the cyclohexanone ring possesses non-bonding lone pair electrons (n), which can be excited to anti-bonding π* orbitals, resulting in n → π* transitions. These are typically weaker than π → π* transitions.

Theoretical studies on similar aromatic ketones and substituted quinolines have demonstrated that TD-DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can provide good correlation with experimental data for transition energies and molar extinction coefficients. rsc.org The choice of solvent can be modeled using approaches like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. mdpi.com For instance, in related systems, the long-wavelength bands are often assigned to intramolecular charge transfer from an electron-rich part of the molecule to an electron-deficient part. rsc.org In the case of this compound, charge transfer from the electron-donating ethoxy group and phenyl ring to the carbonyl group could be a significant feature of its electronic spectrum. The predicted maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f) and major molecular orbital (MO) contributions provide a detailed picture of the electronic structure.

Table 1: Hypothetical TD-DFT Data for this compound

| Excitation | λmax (nm) | Oscillator Strength (f) | Major MO Contribution | Transition Type |

| S0 → S1 | 310 | 0.005 | HOMO-1 → LUMO | n → π |

| S0 → S2 | 275 | 0.250 | HOMO → LUMO | π → π |

| S0 → S3 | 220 | 0.450 | HOMO-2 → LUMO | π → π* |

Note: This table is illustrative and represents typical expected values for a molecule of this type. Actual computational results would be required for precise data.

NMR Chemical Shift Predictions

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These predictions are valuable for structure elucidation and for understanding the electronic environment of different nuclei. The calculation of NMR chemical shifts is often performed using DFT methods, where the magnetic shielding tensors are computed for each nucleus.

For this compound, predicting the ¹H and ¹³C NMR spectra would involve geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation of the NMR shielding constants. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Studies on substituted cyclohexanes have shown that computational models can predict proton chemical shifts to within approximately 0.1 ppm. researchgate.netmodgraph.co.uk The chemical shifts of the protons on the cyclohexanone ring are influenced by their axial or equatorial position and by the presence of the bulky 4-ethoxyphenyl substituent. The protons on the phenyl ring will exhibit shifts characteristic of a para-substituted benzene (B151609) ring, with the ethoxy group causing upfield shifts for the ortho and para protons relative to benzene.

Similarly, ¹³C chemical shift predictions are a powerful tool. The carbonyl carbon of the cyclohexanone ring is expected to have a characteristic downfield shift. The carbons of the phenyl ring will show distinct shifts based on their position relative to the ethoxy group and the cyclohexanone ring. Computational studies on related ketones have demonstrated the utility of these predictions in assigning complex spectra. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C=O | - | - | 210.5 | 211.0 |

| Phenyl-C1 | - | - | 135.2 | 135.8 |

| Phenyl-C2,6 | 7.18 | 7.15 | 129.5 | 129.8 |

| Phenyl-C3,5 | 6.90 | 6.88 | 115.0 | 114.7 |

| Phenyl-C4 | - | - | 158.5 | 158.2 |

| O-CH₂ | 4.05 | 4.02 | 63.8 | 63.5 |

| CH₃ | 1.42 | 1.40 | 14.9 | 14.7 |

| Cyclohexyl-C1 | 3.05 | 3.01 | 45.3 | 45.1 |

| Cyclohexyl-C2,6 (ax) | 2.20 | 2.25 | 38.1 | 37.9 |

| Cyclohexyl-C2,6 (eq) | 2.55 | 2.51 | 38.1 | 37.9 |

| Cyclohexyl-C3,5 (ax) | 1.90 | 1.95 | 29.5 | 29.3 |

| Cyclohexyl-C3,5 (eq) | 2.15 | 2.11 | 29.5 | 29.3 |

Note: This table is illustrative. Precise experimental and calculated values would depend on the specific computational method and experimental conditions.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of this compound interact with each other in the solid state determines its crystal packing and macroscopic properties. Computational methods are essential for investigating these non-covalent interactions.

Theoretical Investigation of Hydrogen Bonding Interactions (O-H...O, C-H...O)

While this compound does not have a conventional hydrogen bond donor like an O-H or N-H group, it can act as a hydrogen bond acceptor through its carbonyl oxygen and the oxygen of the ethoxy group. It can participate in weaker C-H...O hydrogen bonds, where a C-H bond acts as the donor. Theoretical studies on cyclohexanone have shown the presence of C-H...O hydrogen bonds in the liquid state. researchgate.net These interactions, though weak, can play a significant role in the supramolecular assembly.

Computational investigations would involve searching for potential hydrogen-bonded dimers or larger clusters of this compound, optimizing their geometries, and calculating the interaction energies. The Atoms in Molecules (AIM) theory can be used to characterize these interactions by identifying bond critical points and analyzing the electron density at these points.

Exploration of C-H...π and π-π Stacking Interactions

The ethoxyphenyl group of the molecule provides a π-system that can participate in C-H...π and π-π stacking interactions. In a C-H...π interaction, a C-H bond from the cyclohexyl or ethyl group of a neighboring molecule can interact with the electron-rich face of the phenyl ring.

π-π stacking interactions can occur between the phenyl rings of adjacent molecules. These interactions can be in a face-to-face or, more commonly, a parallel-displaced arrangement. High-level quantum chemical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion. chemrxiv.org For aromatic systems, dispersion forces are often the dominant attractive contribution in π-π stacking. rsc.orgnih.gov The presence of the ethoxy substituent can influence the quadrupole moment of the phenyl ring, which in turn affects the electrostatic component of the stacking interaction.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. acs.orgnih.gov The Hirshfeld surface is constructed around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ) are calculated. These are then used to generate a normalized contact distance (dₙₒᵣₘ), which highlights regions of close intermolecular contact.

Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, which are characteristic of strong interactions like hydrogen bonds. Two-dimensional fingerprint plots are derived from the Hirshfeld surface, plotting dᵢ against dₑ. These plots provide a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show significant contributions from H...H, C...H, and O...H contacts. The shape of the "wings" in the fingerprint plot can provide evidence for C-H...π interactions. mdpi.com

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

| H...H | 55.2 |

| C...H/H...C | 28.5 |

| O...H/H...O | 12.8 |

| C...C | 2.1 |

| Other | 1.4 |

Note: This table is illustrative and represents typical values for an organic molecule with these functional groups.

Thermodynamic Properties and Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry can be used to calculate the thermodynamic properties of this compound, such as its enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). nist.gov These calculations are typically performed using methods like G3 or G4 theory, or other high-accuracy composite methods. The results are valuable for understanding the stability of the molecule and for modeling its behavior in chemical reactions.

Furthermore, computational modeling can elucidate reaction mechanisms involving this compound. For example, the mechanism of its synthesis or its participation in reactions like aldol (B89426) condensations or reductions can be studied. This involves locating the transition state structures for each step of the reaction, calculating the activation energies, and constructing a potential energy surface for the reaction pathway. This provides detailed insights into the kinetics and thermodynamics of the reaction. For instance, studies on the thermodynamic properties of cyclohexanone and related alkylbenzenes provide a basis for understanding the intermolecular forces that govern their behavior in mixtures. bohrium.com

Non-Linear Optical (NLO) Properties Calculations

Extensive research of publicly available scientific literature and chemical databases did not yield any specific studies or detailed research findings regarding the computational and theoretical non-linear optical (NLO) properties of this compound. While computational studies on the NLO properties of various organic molecules, including some with similar structural motifs like ethoxy or phenyl groups, are prevalent in chemical research, no dedicated theoretical investigations into the hyperpolarizability, electric dipole moment, or other NLO parameters of this compound have been published.

Therefore, the presentation of detailed research findings and data tables for the NLO properties of this specific compound is not possible at this time due to the absence of relevant scientific data. Further theoretical studies would be required to elucidate the potential NLO characteristics of this compound.

Applications and Functionalization of 4 4 Ethoxyphenyl Cyclohexanone in Advanced Materials and Chemical Synthesis

Role as an Intermediate in Complex Organic Synthesis

4-(4-Ethoxyphenyl)cyclohexanone is a valuable intermediate in the synthesis of a wide range of organic compounds. Its ketone functional group and the aromatic ring can be selectively modified to introduce new functionalities, making it a versatile starting material for multi-step syntheses.

The rigid core structure provided by the phenyl and cyclohexyl rings, combined with the potential for introducing various substituents, makes this compound and its derivatives promising candidates for the synthesis of liquid crystal materials. electronicsandbooks.com Liquid crystals are essential components in display technologies and other optoelectronic devices. The specific arrangement and properties of the molecules determine the liquid crystalline phase and its response to external stimuli like electric fields. By modifying the structure of this compound, for instance by introducing different alkyl or alkoxy chains, or by extending the aromatic system, chemists can fine-tune the mesomorphic properties to achieve desired characteristics for specific applications.

For example, the related compound 4-(4-hydroxyphenyl)cyclohexanone (B11790) is a known precursor in the synthesis of molecules with liquid crystalline properties. sigmaaldrich.com The synthesis of novel 4-methoxyphenyl (B3050149) 4'-n-alkoxy-2',3',5',6'-tetrafluorobiphenyl-1-carboxylates has been shown to yield thermotropic liquid crystals with a nematic mesophase. electronicsandbooks.com This demonstrates how the core structure, similar to that of this compound, can be elaborated to create functional liquid crystal materials.

The reactivity of the ketone group in this compound allows for its use as a building block in the synthesis of various specialty chemicals and polymers. bldpharm.comnih.gov The ketone can undergo a variety of reactions, including reduction, oxidation, and condensation, to form more complex structures. For instance, it can be a precursor for the synthesis of substituted cyclohexanols, which are themselves valuable intermediates. google.com

The synthesis of block copolymers, for example, can involve the transformation of one type of polymerization mechanism to another. A study on the synthesis of block copolymers of p-methoxystyrene and cyclohexene (B86901) oxide utilized a radical/cationic transformation polymerization, highlighting the versatility of such chemical transformations in creating complex polymer architectures. researchgate.net While not directly involving this compound, this illustrates the principles that could be applied to its derivatives.

Research into the development of novel fuel additives has explored a wide range of oxygenated compounds to improve combustion efficiency and reduce emissions. google.comepa.gov The structure of this compound, containing both a hydrocarbon backbone and an ether linkage, suggests its potential as a precursor for such additives. Through chemical modifications, it could be converted into compounds that enhance the cetane or octane (B31449) rating of fuels, or act as detergents to keep engine components clean. google.comresearchgate.net

For example, the synthesis of gasoline and jet fuel range cycloalkanes and aromatics has been achieved from the hydrodeoxygenation of dimethyl cyclohexane-1,4-dicarboxylate. rsc.org This process converts an oxygenated cyclic compound into valuable fuel components. A similar strategy could potentially be applied to derivatives of this compound.

Derivatization for Analytical Probes and Sensing Materials Development

The functional groups present in this compound can be modified to create derivatives that act as analytical probes or sensing materials. nih.govnih.govresearchgate.net The development of chemiresistive sensors for the detection of specific volatile organic compounds (VOCs) is an active area of research. nih.govnsf.gov

For instance, flexible chemiresistive sensors for cyclohexanone (B45756) have been developed using single-walled carbon nanotubes functionalized with thiourea (B124793) derivatives. nih.govnsf.gov These sensors operate based on the hydrogen bonding interactions between the thiourea moiety and the cyclohexanone. nih.govnsf.gov This principle could be extended to create sensors for other analytes by appropriately functionalizing the this compound scaffold to include specific recognition sites. The ethoxy group and the cyclohexanone ring offer handles for chemical modification to introduce functionalities that can selectively bind to target molecules, leading to a detectable signal.

Supramolecular Chemistry and Self-Assembly of Cyclohexanone-Based Structures

The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of supramolecular chemistry. thegoodscentscompany.com The structural features of this compound and its derivatives, including the potential for hydrogen bonding and other non-covalent interactions, make them interesting candidates for the construction of supramolecular architectures. rsc.org

Supramolecular Organic Frameworks (SOFs) are crystalline materials formed through the self-assembly of organic building blocks via non-covalent interactions. rsc.org These materials are of interest for applications in gas storage, separation, and catalysis. The design of SOFs relies on the predictable and directional nature of intermolecular interactions.

While direct examples of SOFs from this compound are not prominent in the literature, the principles of SOF design can be applied to its derivatives. For example, by introducing hydrogen bond donors and acceptors onto the this compound scaffold, it is possible to program the self-assembly of these molecules into specific one-, two-, or three-dimensional networks. The study of luminescent supramolecular ionic frameworks based on organic fluorescent polycations and polyanionic phosphorescent metal clusters demonstrates the potential of combining organic and inorganic components to create functional supramolecular materials. nih.gov

Host-Guest Interactions and Molecular Recognition Phenomena

Host-guest chemistry is a domain of supramolecular chemistry that focuses on the formation of unique complexes between two or more molecules or ions, known as the host and guest. mdpi.com These entities are held together by non-covalent forces rather than full covalent bonds. mdpi.com The principle of molecular recognition is central to host-guest chemistry, describing the specific binding between a host and a guest molecule. rsc.org This specificity is dictated by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic forces. mdpi.com

General Principles of Host-Guest Complexation:

Host molecules are typically larger structures with well-defined cavities or binding pockets. mdpi.com Prominent examples of host molecules include cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity, and calixarenes, which are macrocycles formed from the condensation of phenols and aldehydes. mdpi.comusc.gal These hosts can encapsulate smaller guest molecules that are sterically and electronically complementary to their binding sites. mdpi.comusc.gal The formation of a host-guest complex is often a dynamic equilibrium process in solution. mdpi.com

Hypothetical Role of this compound in Host-Guest Chemistry:

While no specific studies exist for this compound, its structural components suggest potential roles in host-guest systems.

As a Guest Molecule: The ethoxyphenyl group of this compound provides a hydrophobic and aromatic moiety. This feature makes it a potential guest for various macrocyclic hosts. For instance, the hydrophobic cavity of cyclodextrins is known to encapsulate aromatic compounds. usc.gal The binding would likely be driven by the hydrophobic effect, where the exclusion of water molecules from the host cavity and from the surface of the guest provides a thermodynamic driving force for complexation. The ethoxy group could also influence the binding affinity and selectivity compared to a simple phenyl group.

As a Component of a Host Molecule: While less likely to act as a host on its own due to its relatively small size and lack of a pre-organized cavity, this compound could serve as a building block for the synthesis of larger, more complex host structures. The cyclohexanone ring offers a site for chemical modification, potentially allowing for its incorporation into a macrocyclic framework. The ethoxyphenyl group could then line a resulting cavity, providing a specific recognition site for electron-poor guest molecules through π-π stacking or other non-covalent interactions.

Factors Influencing Recognition:

The specificity of molecular recognition is a delicate balance of several factors. In the hypothetical inclusion of this compound by a host like a cyclodextrin, the following would be critical:

Size and Shape Complementarity: The dimensions of the host's cavity must be suitable to accommodate the ethoxyphenyl portion of the guest.

Intermolecular Interactions: The nature and strength of non-covalent interactions between the host and guest determine the stability of the resulting complex. For example, the oxygen atom of the ethoxy group could potentially participate in hydrogen bonding with the hydroxyl groups on the rim of a cyclodextrin.

Solvent Effects: The surrounding solvent plays a crucial role, particularly in aqueous systems where the hydrophobic effect is a major driving force for complexation.

Without experimental data, such as association constants or thermodynamic parameters from techniques like NMR titration or calorimetry, any discussion on the host-guest chemistry of this compound remains speculative. Future research would be necessary to explore and quantify these potential interactions.

Conclusion and Future Research Directions in 4 4 Ethoxyphenyl Cyclohexanone Chemistry

Summary of Key Academic Contributions and Research Progress

The chemical compound 4-(4-Ethoxyphenyl)cyclohexanone has, to date, occupied a space of relative obscurity within the vast landscape of academic chemical research. A thorough review of existing literature reveals a conspicuous absence of dedicated studies focusing on its synthesis, properties, and applications. Consequently, there are no significant academic contributions or major research milestones directly attributable to this specific molecule. Its primary identity in the scientific domain appears to be that of a chemical intermediate, a stepping stone in the synthesis of more complex molecules.

While direct research is sparse, the foundational knowledge for understanding this compound is rooted in the extensive research on substituted cyclohexanones. The cyclohexanone (B45756) framework is a core structure in numerous natural products and pharmaceutical drugs. nih.gov Methodologies for the synthesis of highly substituted cyclohexanones are continually being developed, employing techniques such as tandem photocatalyzed annulations and cascade inter-intramolecular double Michael additions. nih.govnih.gov These studies, while not naming this compound explicitly, provide the essential chemical playbook for its potential synthesis and manipulation.

A Chinese patent discloses a general synthesis method for 4-substituted cyclohexanones, highlighting their importance as intermediates in liquid crystal materials, medicines, and pesticides. google.com For instance, the structurally similar 4-methoxycyclohexanone (B142444) is a key intermediate in the synthesis of the insecticide spirotetramat. google.com This underscores the potential, albeit unrealized, of this compound as a valuable building block.

Emerging Research Avenues in Synthetic Methodologies and Derivatization

The future of this compound chemistry lies in the exploration of novel and efficient synthetic routes and the subsequent derivatization to create a library of new compounds with potentially valuable properties.

Synthetic Methodologies:

Current synthetic approaches to analogous 4-substituted cyclohexanones often involve the catalytic hydrogenation of the corresponding phenol (B47542) derivative, followed by oxidation of the resulting cyclohexanol (B46403). google.com A disclosed method for 4-substituted cyclohexanones involves the catalytic hydrogenation of 4-substituted phenols to 4-substituted cyclohexanols, which are then oxidized using an oxygen-containing gas as a cheap and environmentally friendly oxidant. google.com

Emerging research in the broader field of cyclohexanone synthesis offers promising avenues. These include:

Pseudo three-component reactions: These methods allow for the rapid construction of highly substituted cyclohexanones from readily available starting materials under mild conditions. chemistryresearches.ir

Tandem photocatalyzed annulation: This approach enables the convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition, avoiding the need for harsh reagents. nih.gov

Asymmetric synthesis: The development of enantioselective methods for preparing chiral cyclohexanones is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. mdpi.com

Derivatization:

The ketone functional group in this compound is a versatile handle for a wide array of chemical transformations. Future research could focus on:

Reductive amination: To introduce various amine functionalities, potentially leading to compounds with pharmacological activity.

Wittig and related olefination reactions: To extend the carbon framework and create new alkenes.

Aldol (B89426) and Claisen-Schmidt condensations: To form α,β-unsaturated ketones, which are valuable intermediates and can exhibit biological activity. researchgate.net

Baeyer-Villiger oxidation: To convert the cyclohexanone into a caprolactone, opening up possibilities in polymer chemistry.

Derivatization for analytical purposes: For instance, derivatization with 2,4-dinitrophenylhydrazine (B122626) allows for the determination of cyclohexanone levels in various samples. nih.gov

A summary of potential synthetic and derivatization strategies is presented in Table 1.

Table 1: Potential Research Directions for this compound

| Research Area | Potential Methodologies | Potential Outcomes |

| Synthesis | Catalytic hydrogenation of 4-ethoxyphenol (B1293792) followed by oxidation | Efficient and scalable production |

| Pseudo three-component reactions | Rapid access to diverse analogues | |

| Asymmetric synthesis | Enantiomerically pure compounds for biological screening | |

| Derivatization | Reductive amination | Novel amine derivatives with potential bioactivity |

| Wittig reaction | Carbon chain extension for new material precursors | |

| Aldol condensation | Synthesis of α,β-unsaturated ketones | |

| Baeyer-Villiger oxidation | Formation of lactones for polymer applications |

Untapped Potential in Advanced Materials Science and Fundamental Theoretical Understanding

The structural motifs within this compound—the ethoxyphenyl group and the cyclohexanone ring—suggest a range of potential applications in materials science that remain largely unexplored.

The ethoxyphenyl group is a common component in liquid crystals. The rigid phenyl ring coupled with the flexible ethoxy chain can contribute to the formation of mesophases. The cyclohexanone ring, with its non-planar conformation, could introduce interesting packing effects and influence the phase behavior of potential liquid crystalline materials. Research into the synthesis and characterization of liquid crystals incorporating the this compound core could be a fruitful area of investigation.

In the realm of polymer science, the cyclohexanone moiety can be a precursor to polymers with enhanced thermal stability and mechanical properties. As mentioned, Baeyer-Villiger oxidation would yield a lactone, a monomer for polyester (B1180765) synthesis. Furthermore, the aromatic ring could be functionalized to introduce cross-linking capabilities or other desired properties into a polymer backbone.

From a theoretical standpoint, this compound presents an interesting case for computational studies. Investigating its conformational landscape, electronic properties, and intermolecular interactions could provide valuable insights that would guide synthetic efforts and predict its behavior in different environments. Such studies are crucial for designing molecules with tailored properties for specific applications.

Persistent Challenges and Future Opportunities for Research Advancement

The primary challenge hindering the advancement of this compound chemistry is the current lack of focused research. Without dedicated studies, its potential remains purely speculative. To overcome this, a concerted effort is needed to synthesize the compound in sufficient quantities and to thoroughly characterize its physical and chemical properties.

Future Opportunities:

Systematic Synthesis and Characterization: The first and most crucial step is the development of a robust and scalable synthesis of this compound. This would be followed by a comprehensive characterization of its spectral, thermal, and crystallographic properties.

Exploratory Derivatization: A systematic exploration of the reactivity of the ketone group, as outlined in section 7.2, would generate a library of novel compounds.

Biological Screening: Given that many substituted cyclohexanones exhibit biological activity, screening this compound and its derivatives for various pharmacological activities (e.g., anticancer, anti-inflammatory) could unveil unexpected therapeutic potential.

Materials Science Investigations: A focused effort to incorporate this molecule into liquid crystal and polymer systems would be necessary to validate its hypothesized potential in these areas.

Collaborative Research: Given the interdisciplinary nature of the potential applications, collaborations between synthetic organic chemists, materials scientists, and computational chemists will be essential for unlocking the full potential of this enigmatic compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.